N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
Description
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound featuring a benzimidazole core linked via a methylene group to an acetamide moiety. The acetamide is further substituted with a 2-oxoimidazolidin-1-yl ring bearing a 2-fluorophenyl group. This structural design combines the pharmacophoric features of benzimidazole (known for antimicrobial, anticancer, and enzyme inhibitory properties) and fluorinated aromatic systems, which enhance metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-13-5-1-4-8-16(13)25-10-9-24(19(25)27)12-18(26)21-11-17-22-14-6-2-3-7-15(14)23-17/h1-8H,9-12H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZCARASBYWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and an imidazolidinone unit, which are known for their pharmacological properties. The presence of fluorine substituents is also significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research has shown that benzimidazole derivatives exhibit significant anticancer activity. For instance, a study involving various benzimidazole compounds demonstrated their ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. The compound This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Key Findings:
- Growth Inhibition : Compounds similar to the target compound showed 50% growth inhibition (GI50) values ranging from 0.16 to 3.6 μM against various cancer cell lines .
- Mechanism of Action : The mechanism involves the stabilization of DNA through binding interactions, leading to G2/M phase cell cycle arrest .
Antiparasitic Activity
Recent studies have indicated that certain benzimidazole derivatives possess antiparasitic properties. The incorporation of fluorine atoms in the structure has been linked to improved efficacy against parasitic infections .
Research Insights:
- Activity Against Parasites : New derivatives synthesized from benzimidazole have shown enhanced antiparasitic activity, suggesting that modifications in the molecular structure can lead to significant improvements in therapeutic effects .
Antimicrobial Effects
Benzimidazole derivatives are also recognized for their antimicrobial properties. Various studies have explored their effectiveness against bacterial and fungal strains, indicating a broad spectrum of activity.
Summary of Antimicrobial Studies:
- In Vitro Evaluation : Compounds were tested against multiple microbial strains, demonstrating varying degrees of inhibition .
Case Study 1: Anticancer Evaluation
A series of benzimidazole compounds were synthesized and evaluated for their anticancer properties at the National Cancer Institute (NCI). Among these, several compounds exhibited potent activity against a panel of 60 human cancer cell lines.
| Compound | GI50 (μM) | Target Enzyme | Mechanism |
|---|---|---|---|
| 11a | 0.16 | Hu Topo I | DNA binding |
| 12a | 0.75 | Hu Topo I | DNA binding |
| 12b | 3.6 | Hu Topo I | G2/M arrest |
Case Study 2: Antiparasitic Activity
In another study focusing on antiparasitic activity, derivatives were tested against Leishmania species, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives, including the compound . Benzimidazole derivatives exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 1.27 µM against resistant strains, showcasing their potential as effective antimicrobial agents .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Properties
The anticancer potential of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has been investigated extensively. Studies indicate that compounds with benzimidazole scaffolds can inhibit cancer cell proliferation effectively.
Case Study: Anticancer Screening
In vitro studies assessed the anticancer activity of various benzimidazole derivatives against human colorectal carcinoma cell lines. Notably, some compounds exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as novel anticancer therapies .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties, particularly against Mycobacterium tuberculosis. The synthesized derivatives were tested for both in vitro and in vivo antitubercular activities.
Case Study: Antitubercular Evaluation
Research demonstrated that certain benzimidazole derivatives exhibited significant inhibitory effects on key mycobacterial enzymes, which are crucial for the survival of Mycobacterium tuberculosis. The results indicated promising in vitro activity with MIC values that suggest potential for further development into therapeutic agents .
| Compound | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | Isocitrate lyase |
| Compound B | 1.0 | Pantothenate synthetase |
| Compound C | 0.8 | Chorismate mutase |
Comparison with Similar Compounds
Key Observations :
- Linker Groups : The target compound uses a methylene linker, whereas analogs like 296274-54-9 and compound 2 in employ thioether linkers. Thioethers may enhance lipophilicity but reduce metabolic stability compared to methylene groups .
- Substituent Position : Fluorine at the ortho position (2-fluorophenyl) in the target compound contrasts with para-substituted analogs (e.g., 4-fluorophenyl in ). Ortho substitution can sterically hinder interactions but improve target selectivity .
- Central Heterocycle : The 2-oxoimidazolidin-1-yl ring differs from pyridazinyl () or triazole () systems, which may alter hydrogen-bonding capabilities and enzymatic inhibition profiles .
Physicochemical and Spectral Properties
Notes:
- The target compound’s IR spectrum would likely show C=O stretches for both acetamide (~1680–1700 cm⁻¹) and imidazolidinone (~1650–1750 cm⁻¹). The C-F stretch for ortho-fluorophenyl may appear at ~1250 cm⁻¹, slightly higher than para-substituted analogs due to electronic effects .
- In 1H NMR, the imidazolidinone NH protons are expected to resonate downfield (δ ~8–9), similar to pyridazinyl NH signals in .
SAR Trends :
- Fluorine Position : Ortho-fluorophenyl groups may reduce steric bulk compared to para analogs, improving binding in hydrophobic pockets.
Q & A
Basic Research Question
- 1H NMR : Identifies protons on the benzimidazole ring (δ 7.2–8.1 ppm) and fluorophenyl group (δ 6.8–7.4 ppm), with coupling constants confirming substitution patterns .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (imidazolidinone ring at ~3200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula, while fragmentation patterns confirm the acetamide linkage .
Advanced Application : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions, particularly for fluorophenyl and benzimidazole moieties .
What strategies address conflicting biological activity data in structurally related compounds?
Advanced Research Question
Conflicting data often arise from structural analogs with minor substituent variations. For example:
| Compound Feature | Observed Activity | Reference |
|---|---|---|
| 2-Fluorophenyl | High anti-inflammatory | |
| 3-Nitrophenyl substitution | Reduced activity | |
| Trifluoromethyl group | Enhanced binding |
Q. Methodological Approach :
- Dose-Response Curves : Re-evaluate activity across concentrations to rule out assay-specific artifacts.
- Molecular Docking : Compare binding modes of analogs to target proteins (e.g., cyclooxygenase-2) to explain potency differences .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Target Selection : Prioritize enzymes/receptors with known affinity for imidazolidinones (e.g., kinases, GPCRs) .
- Docking Workflow :
- Protein Preparation : Retrieve target structures from PDB (e.g., 6COX for COX-2).
- Ligand Optimization : Minimize energy of the compound using DFT (density functional theory) .
- Binding Affinity : Calculate ΔG values (AutoDock Vina) to rank interactions, focusing on hydrogen bonds with fluorophenyl and acetamide groups .
Validation : Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .
What are the critical purity thresholds for in vitro vs. in vivo studies?
Basic Research Question
- In Vitro : ≥95% purity (HPLC), with residual solvents (e.g., methanol) ≤0.1% .
- In Vivo : ≥98% purity, validated via LC-MS, to avoid off-target effects from impurities .
Advanced Consideration : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for scalable purification .
How does the 2-fluorophenyl substituent influence metabolic stability?
Advanced Research Question
The 2-fluorophenyl group enhances metabolic stability by:
- Steric Hindrance : Reducing oxidation by cytochrome P450 enzymes .
- Electron Withdrawal : Fluorine’s electronegativity deactivates aromatic rings, slowing hydroxylation .
Q. Methodology :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or glucuronidated derivatives .
What structural analogs show improved pharmacokinetic profiles?
Advanced Research Question
| Analog Modification | PK Improvement | Reference |
|---|---|---|
| 3-Methoxy substitution | Increased solubility | |
| Thiazole replacement | Enhanced bioavailability | |
| Chlorophenyl group | Prolonged t₁/₂ |
Synthetic Strategy : Introduce polar groups (e.g., -SO₂NH₂) to improve water solubility without compromising target affinity .
How to design a SAR study for this compound?
Advanced Research Question
A robust SAR study requires:
Core Modifications : Vary substituents on benzimidazole (e.g., methyl, nitro) and imidazolidinone (e.g., phenyl, pyridyl) .
Biological Testing : Screen analogs against disease-relevant assays (e.g., TNF-α inhibition for inflammation) .
Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Example : Analog AK (3-nitrophenyl) showed 40% reduced activity vs. AJ (phenyl), highlighting the impact of electron-withdrawing groups .
What analytical techniques validate batch-to-batch consistency?
Basic Research Question
- HPLC : Retention time and peak area consistency (RSD ≤2%) .
- XRPD : X-ray powder diffraction to confirm crystalline form stability .
- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (deviation ≤0.4%) .
Advanced Tool : Use qNMR with maleic acid as an internal standard for absolute quantification .
How to troubleshoot low yields in large-scale synthesis?
Advanced Research Question
- Kinetic Analysis : Identify rate-limiting steps via in situ FTIR or reaction calorimetry .
- Catalyst Screening : Test Pd/C vs. CuI for coupling steps; the latter may reduce side reactions .
- Process Optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., imidazolidinone cyclization) .
Case Study : Scaling AL synthesis from 2g to 100g required adjusted heating rates (2°C/min) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
